![molecular formula C11H10N2O3S B186809 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid CAS No. 328977-86-2](/img/structure/B186809.png)
2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
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Description
2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, also known as ODQ, is a potent and selective inhibitor of the soluble guanylyl cyclase (sGC) enzyme. It is an important research tool in the field of pharmacology and biochemistry, and has been used extensively to investigate the role of sGC in various physiological and pathological processes.
Scientific Research Applications
Antifungal Applications
The quinazolinone derivatives have been recognized for their antifungal properties. A study has shown that compounds synthesized from 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides exhibit significant antifungal activity . This suggests that our compound of interest could potentially be used in the development of new antifungal agents, particularly in the context of pharmaceutical chemistry where resistance to existing drugs is a growing concern.
Anticancer Activity
Quinazolinone compounds have been extensively studied for their anticancer properties. The synthesis of N-phenylbenzamide derivatives from the quinazolinone structure has demonstrated cytotoxicity against cancer cell lines such as A549 and HeLa . This indicates that 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid could be a precursor in the synthesis of anticancer agents, contributing to the field of oncology research.
Molecular Docking Studies
The molecular structure of quinazolinone derivatives allows them to effectively bind to the active sites of target proteins. Molecular docking studies have shown that these compounds can interact with human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions . This property can be harnessed in drug design and discovery, particularly in identifying lead compounds for therapeutic targets.
Green Chemistry Synthesis
The eco-friendly synthesis of quinazolinone derivatives, including our compound, emphasizes the importance of green chemistry in pharmaceutical synthesis . The use of water as a solvent and the absence of a catalyst in the synthesis process highlight the environmental benefits and the potential for sustainable production methods.
Antibacterial and Antiviral Properties
Quinazolinone derivatives have been reported to possess antibacterial and antiviral activities. This makes them valuable in the research and development of new antibiotics and antiviral drugs, especially in times when antibiotic resistance is a major global health issue .
Anticonvulsant Effects
Some quinazolinone compounds have been found to have anticonvulsant effects, which could be explored further using 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid as a base molecule for the development of new treatments for epilepsy and other seizure disorders .
Enzyme Inhibition
Quinazolinone derivatives have shown potential as enzyme inhibitors. They can be used to study the inhibition of specific enzymes, which is crucial in understanding disease mechanisms and developing drugs that target those enzymes .
Receptor Ligand Interactions
These compounds have been used as ligands for various receptors, such as the 5-hydroxytryptamine (5-HT) receptor . This application is significant in neuroscience research, where understanding receptor-ligand interactions is essential for developing drugs that can modulate neural pathways and treat neurological disorders.
properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6(10(15)16)17-11-12-8-5-3-2-4-7(8)9(14)13-11/h2-6H,1H3,(H,15,16)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCHQMHTSPQPMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=CC=CC=C2C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378252 |
Source
|
Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |
CAS RN |
328977-86-2 |
Source
|
Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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